molecular formula C5H9N5O B595642 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 199291-96-8

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B595642
CAS No.: 199291-96-8
M. Wt: 155.161
InChI Key: TVZJEFQXFCEVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that contains a triazole ring with an amino group and an ethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: A closely related compound with similar structural features but lacking the ethyl group.

    1,2,4-triazole-3-carboxamide: Another related compound with a carboxamide group but different substitution patterns.

Uniqueness

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both an amino group and an ethyl group on the triazole ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-7-4(11)3-8-5(6)10-9-3/h2H2,1H3,(H,7,11)(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZJEFQXFCEVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240912
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199291-96-8
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199291-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.